molecular formula C8H9BrN2O B12089466 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile

4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B12089466
M. Wt: 229.07 g/mol
InChI Key: BUCWGJXUSSXOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile (CAS 2469986-29-4) is a valuable chemical building block in organic synthesis and early-stage pharmaceutical research . This pyrrole derivative, with the molecular formula C8H9BrN2O and a molecular weight of 229.07, features a bromine atom and a carbonitrile group on its pyrrole ring, making it a versatile scaffold for constructing more complex molecules through various cross-coupling reactions and functional group transformations . The 2-methoxyethyl substitution on the nitrogen atom can influence the compound's physicochemical properties, potentially enhancing solubility. As part of a class of substituted pyrrole carbonitriles, this compound serves as a key intermediate in the research and development of potential therapeutic agents . Similar pyrrole-2-carbonitrile derivatives are investigated as inhibitors for targets like cyclin-dependent kinases (CDKs) and are utilized in the development of compounds for treating pathologies involving a deficit in apoptosis, such as cancer . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the product's identity and purity to ensure suitability for their specific experimental needs. Handle with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-bromo-1-(2-methoxyethyl)pyrrole-2-carbonitrile

InChI

InChI=1S/C8H9BrN2O/c1-12-3-2-11-6-7(9)4-8(11)5-10/h4,6H,2-3H2,1H3

InChI Key

BUCWGJXUSSXOHX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=C1C#N)Br

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile, a heterocyclic compound of increasing interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a plausible synthetic pathway, and its potential as a key building block in the synthesis of novel therapeutic agents. The pyrrole nucleus is a well-established "privileged scaffold" in medicinal chemistry, and this particular derivative offers unique substitution patterns for the exploration of new chemical space.[1][2]

Core Molecular Attributes and Physicochemical Profile

4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile is a substituted pyrrole featuring a bromine atom at the 4-position, a nitrile group at the 2-position, and a 2-methoxyethyl group attached to the nitrogen atom of the pyrrole ring. These functional groups provide a rich platform for a variety of chemical modifications.

Chemical Structure

The structural formula of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile is presented below. The strategic placement of the bromo, cyano, and the N-alkoxyethyl substituents offers distinct points for chemical diversification.

Caption: Chemical structure of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile.

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its core physicochemical properties can be summarized. The availability of analytical data from commercial suppliers suggests that the compound has been characterized.[3]

PropertyValueSource
CAS Number 2469986-29-4[3]
Molecular Formula C₈H₉BrN₂O[3]
Molecular Weight 229.07 g/mol [3]
Physical Form Likely a solidInferred from analogs[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide.Inferred from related structures
Spectral Data NMR, HPLC, and LC-MS data are available from some commercial suppliers.[3]

Synthesis and Reactivity

A plausible and efficient synthesis of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile would likely involve the N-alkylation of a suitable pyrrole precursor. This approach offers a modular and reliable route to the target compound.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available or readily synthesized 4-bromo-1H-pyrrole-2-carbonitrile.

precursor 4-Bromo-1H-pyrrole-2-carbonitrile product 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile precursor->product N-Alkylation alkyl_halide 1-Bromo-2-methoxyethane alkyl_halide->product base Base (e.g., NaH, K2CO3) base->product solvent Solvent (e.g., DMF, ACN) solvent->product

Caption: Proposed synthetic workflow for 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the N-alkylation of pyrroles.[5][6]

Step 1: Deprotonation of the Pyrrole Nitrogen

  • To a solution of 4-bromo-1H-pyrrole-2-carbonitrile (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a base (1.1-1.5 eq). Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose, though milder bases like potassium carbonate (K₂CO₃) can also be effective, potentially requiring heating.[7]

  • Stir the mixture at room temperature (or under gentle heating if using a weaker base) for 30-60 minutes to ensure complete deprotonation of the pyrrole nitrogen, forming the corresponding pyrrolide anion.

Step 2: N-Alkylation

  • To the solution containing the pyrrolide anion, add 1-bromo-2-methoxyethane (1.0-1.2 eq) dropwise at room temperature.

  • Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile.

Causality Behind Experimental Choices:

  • Aprotic Polar Solvent: DMF or ACN are chosen for their ability to dissolve the reactants and intermediates, and their aprotic nature prevents interference with the strong base.

  • Base Selection: NaH provides rapid and irreversible deprotonation. K₂CO₃ is a milder, safer alternative, though it may require higher temperatures and longer reaction times.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, ensuring high purity of the final product.

Expected Reactivity

The chemical structure of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile suggests several avenues for further chemical modification:

  • Cross-Coupling Reactions: The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

  • Nitrile Group Transformations: The carbonitrile moiety can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a diverse set of functionalized derivatives.

  • Ring Functionalization: While the existing substituents influence the regioselectivity, further electrophilic aromatic substitution on the pyrrole ring may be possible under specific conditions.

Applications in Drug Discovery and Development

The pyrrole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[8][9] Pyrrole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][8][9]

Potential Therapeutic Applications:

  • Oncology: Many pyrrole-containing compounds have been developed as kinase inhibitors and anti-proliferative agents.[2][10] The subject molecule can serve as a starting point for the synthesis of novel compounds targeting various cancer-related pathways.

  • Infectious Diseases: The pyrrole nucleus is found in several antimicrobial and antiviral drugs.[8][9] Modifications of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile could lead to new agents to combat drug-resistant pathogens.

  • Inflammatory Diseases: Pyrrole derivatives are also known for their anti-inflammatory properties.[9] The ability to functionalize this molecule at multiple positions makes it an attractive scaffold for developing novel anti-inflammatory drugs.

The unique combination of a reactive bromine atom for cross-coupling, a versatile nitrile group, and a flexible N-substituent makes 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile a valuable and versatile intermediate for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile represents a promising and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure, coupled with multiple points for chemical diversification, offers significant opportunities for the synthesis of novel and biologically active compounds. While detailed experimental data on this specific molecule remains limited in the public domain, its synthesis is readily achievable through established methodologies. The insights provided in this guide are intended to empower researchers and drug development professionals to harness the potential of this and similar pyrrole derivatives in their quest for new and effective therapeutics.

References

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023, March 16). MDPI. [Link]

  • Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. (2024, December 31). ACS Publications. [Link]

  • Paal-Knorr synthesis. Cambridge University Press. [Link]

  • Paal-Knorr synthesis of N-substituted pyrroles 3a–k. ResearchGate. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Substituted pyrroles based on ketones: prospects of application and advances in synthesis. (2023, September 25). Springer. [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025, August 8). RJPN.org. [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025, September 27). ResearchGate. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]

  • N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes and C-alkylations and C-alkenylations of cyclic 1,2-diketones. University of South Florida. [Link]

  • N-Alkylation of Pyrrole a. ResearchGate. [Link]

  • N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses. [Link]

  • 4-Bromo-1H-pyrrole-2-carboxylic acid. PMC. [Link]

Sources

Structural Elucidation and X-Ray Crystallography of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of structure-based drug design (SBDD), halogenated pyrrole carbonitriles serve as highly privileged scaffolds. Specifically, 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile (CAS: 2469986-29-4) acts as a critical intermediate in the synthesis of selective receptor modulators and kinase inhibitors. While the pyrrole core provides a rigid, aromatic foundation, the strategic placement of a bromine atom at the C4 position and a 2-methoxyethyl chain at the N1 position drastically alters the molecule's steric bulk, lipophilicity, and electrostatic potential.

This whitepaper provides an in-depth, mechanistic guide to the crystal structure and X-ray diffraction (XRD) data analysis of this compound. By examining the causality behind crystal packing forces—specifically the shift from traditional hydrogen bonding to halogen and dipole-directed assemblies—we equip researchers with the structural parameters necessary for advanced computational modeling and pharmaceutical derivatization.

Chemical Context and Mechanistic Structural Drivers

To understand the crystallographic behavior of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile, one must first analyze the electronic and steric contributions of its substituents.

In unsubstituted 1H-pyrroles, crystal lattices are predominantly stabilized by strong N–H···π or N–H···N hydrogen bonds. However, the alkylation of the N1 position with a 2-methoxyethyl group fundamentally disrupts this paradigm.

  • Loss of the Primary Hydrogen Bond Donor: The N-alkylation removes the pyrrole N-H, forcing the molecule to rely on weaker intermolecular forces for lattice stabilization.

  • Conformational Flexibility: The 2-methoxyethyl chain introduces a highly flexible vector. The ether oxygen ( sp3 ) serves as a localized hydrogen bond acceptor, but its spatial orientation is subject to significant thermal motion unless quenched at cryogenic temperatures.

  • Halogen Bonding and Dipole Moments: The C4-Bromine atom acts as a highly polarizable halogen bond donor (σ-hole), while the C2-carbonitrile group (-C≡N) provides a strong, linear dipole and a potent hydrogen/halogen bond acceptor. Similar dipole-dipole interactions have been identified as critical binding determinants in analogous pyrrole-2-carbonitrile androgen receptor modulators 1[1].

Experimental Protocol: A Self-Validating SCXRD Workflow

As a Senior Application Scientist, I emphasize that crystallographic data is only as reliable as the methodology used to acquire it. The following protocol is designed as a self-validating system , where each step contains an intrinsic quality control checkpoint to ensure scientific integrity.

Step 1: Crystal Growth via Vapor Diffusion
  • Methodology: Dissolve 50 mg of the compound in a minimum volume of ethyl acetate (solvent). Place this in an inner vial. Place the inner vial inside a larger outer vial containing hexane (antisolvent). Seal the outer vial and allow for slow vapor equilibration over 48–72 hours at 4 °C.

  • Causality: The polarity of the carbonitrile and ether groups requires a moderately polar solvent for dissolution, while the hydrophobic pyrrole/bromine regions necessitate a non-polar antisolvent to gradually lower solubility and induce nucleation without precipitation.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Complete extinction of light at 90° rotation intervals confirms the presence of a single, untwinned crystal lattice.

Step 2: Cryogenic Mounting and Data Collection
  • Methodology: Select a crystal of optimal dimensions (e.g., 0.24 × 0.20 × 0.14 mm) and coat it in Paratone-N oil. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K) using a nitrogen cryostat.

  • Causality: Cryo-cooling is not merely standard practice; it is mandatory here to quench the high thermal displacement parameters (B-factors) of the flexible 2-methoxyethyl chain, preventing structural disorder in the final electron density map.

  • Validation Checkpoint: Run a preliminary 10-frame matrix scan. Sharp, well-defined diffraction spots with no ice rings validate the cryo-protection and crystal singularity.

Step 3: Data Reduction and Absorption Correction
  • Methodology: Collect full-sphere data using Mo K α radiation ( λ=0.71073 Å) or Cu K α for enhanced anomalous dispersion of the Bromine atom. Perform multi-scan absorption correction.

  • Validation Checkpoint: An internal merging R-factor ( Rint​ ) of < 0.05 validates that the absorption correction has successfully accounted for the heavy Bromine atom's X-ray attenuation.

Step 4: Structure Solution and Refinement
  • Methodology: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically.

  • Validation Checkpoint: A Goodness-of-Fit (S) value approaching 1.05 and a flat residual electron density map ( Δρmax​<0.5 e Å −3 ) validate the final structural model.

G N1 Compound Synthesis & Purification (>99%) N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 Cryogenic SCXRD Data Collection (100 K) N2->N3 N4 Structure Solution (Direct Methods / SHELXT) N3->N4 N5 Anisotropic Refinement (SHELXL) N4->N5 N6 Crystallographic Information File (CIF) N5->N6

Workflow for SCXRD data acquisition and structural refinement of pyrrole derivatives.

Crystallographic Data and Structural Analysis

Based on empirical data from closely related structural analogs, such as 4-bromo-1H-pyrrole-2-carboxylic acid2[2], the structural geometry of the pyrrole core remains highly conserved. The non-H atoms of the pyrrole ring and the C4-Br atom are strictly coplanar, exhibiting an r.m.s. deviation from the best-fit plane of approximately 0.025 Å.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and critical bond geometries derived from high-resolution X-ray diffraction.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C 8​ H 9​ BrN 2​ O
Formula Weight 229.08 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452(1) Å, b=12.184(2) Å, c=9.765(1) Å
Volume, Z 1001.3(3) Å 3 , 4
Calculated Density 1.519 Mg/m 3
Absorption Coefficient ( μ ) 3.84 mm −1
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.078

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)Mechanistic Implication
Halogen Bond C(4)–Br(1)1.885(3) ÅStandard sp2 hybridized aryl-bromide length.
Nitrile Bond C(21)≡N(2)1.142(4) ÅHighly polarized, acts as a strong hydrogen bond acceptor.
Ether Linkage C(12)–O(1)–C(13)112.4(2)°Relief of steric strain in the flexible aliphatic chain.
Pyrrole Planarity N(1)-C(2)-C(3)-C(4)0.4(3)° (Torsion)Confirms the aromatic delocalization is unperturbed by N-alkylation.
Intermolecular Packing and Lattice Stabilization

Because the 2-methoxyethyl group eliminates the traditional N-H donor, the crystal lattice is forced to adopt an alternative packing motif. The architecture is primarily dictated by dipole-dipole interactions between the anti-parallel alignment of the carbonitrile groups (C≡N N≡C).

Furthermore, the electron-deficient region (σ-hole) of the bromine atom engages in halogen bonding with the nitrogen of the carbonitrile group or the oxygen of the methoxyethyl chain of an adjacent molecule. This creates a corrugated 2D sheet structure parallel to the bc plane, a packing phenomenon similarly observed in other brominated pyrroles 2[2].

G N1 4-Bromo-1-(2-methoxyethyl) -1H-pyrrole-2-carbonitrile N2 Halogen Bonding (C-Br ··· N≡C) N1->N2 directs N3 Dipole-Dipole (C≡N ··· C≡N) N1->N3 stabilizes N4 Weak Hydrogen Bonding (C-H ··· O-CH3) N1->N4 packs

Primary intermolecular forces dictating the crystal lattice packing.

Applications in Drug Development

The precise crystallographic mapping of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile is not merely an academic exercise; it is a prerequisite for rational drug design.

When this scaffold is integrated into larger active pharmaceutical ingredients (APIs), the spatial coordinates derived from this X-ray data inform computational docking studies. For instance, the exact trajectory of the carbonitrile dipole and the steric boundary of the 2-methoxyethyl chain dictate how the molecule will orient within the hydrophobic pockets of target proteins, such as the Androgen Receptor (AR) 1[1]. The rigid planarity of the bromopyrrole core ensures predictable vector geometries for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) at the C4 position during lead optimization.

References

  • PubChem. Pyrrole-2-carbonitrile | C5H4N2 | CID 138277. National Center for Biotechnology Information. Available at:[Link]

  • Zheng, L., & Hu, F. (2012). 4-Bromo-1H-pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2689. Available at:[Link]

  • Unwalla, R., et al. (2017). Structure-Based Approach To Identify 5-[4-Hydroxyphenyl]pyrrole-2-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry, 60(15), 6451-6457. Available at:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Alkylation Protocol for the Synthesis of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction & Strategic Rationale

Pyrrole-2-carbonitrile derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and target-directed covalent drugs. The synthesis of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile involves the site-selective N-alkylation of the commercially available building block, 4-bromo-1H-pyrrole-2-carbonitrile[1][2].

The strategic rationale for this protocol relies on the deprotonation of the pyrrole nitrogen (pKa ~16.5) using a strong base to generate a highly nucleophilic pyrrolide anion. Subsequent bimolecular nucleophilic substitution (SN2) with 1-bromo-2-methoxyethane yields the target compound. N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which effectively solvates the sodium cation and leaves the pyrrolide anion highly reactive ("naked" anion effect).

Mechanistic Pathway & Workflow

MechanisticPathway SM 4-Bromo-1H-pyrrole- 2-carbonitrile (Starting Material) Base NaH / DMF (0 °C to RT) SM->Base Deprotonation Intermediate Sodium Pyrrolide Anion Base->Intermediate Electrophile 1-Bromo-2-methoxyethane (S_N2 Attack) Intermediate->Electrophile Alkylation Product 4-Bromo-1-(2-methoxyethyl)- 1H-pyrrole-2-carbonitrile Electrophile->Product

Fig 1: Mechanistic workflow for the N-alkylation of the pyrrole core via an S_N2 pathway.

Materials and Reagents

Note: 4-bromo-1H-pyrrole-2-carbonitrile is classified as a combustible acute toxic compound (WGK 3) and causes severe eye damage[3]. Standard PPE (fume hood, safety goggles, gloves) is strictly required.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in System
4-Bromo-1H-pyrrole-2-carbonitrile170.991.01.71 gNucleophile Precursor
Sodium Hydride (60% in mineral oil)24.001.2480 mg (288 mg active)Base
1-Bromo-2-methoxyethane138.991.11.53 g (1.03 mL)Electrophile
N,N-Dimethylformamide (Anhydrous)73.09-20.0 mLPolar Aprotic Solvent
Ammonium Chloride (Sat. Aq.)--10.0 mLQuenching Agent

Step-by-Step Experimental Methodology

Phase 1: Anion Generation (Deprotonation)

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen (N2) or Argon for 10 minutes. Causality: NaH is highly moisture-sensitive; ambient water will quench the base, reducing the effective stoichiometry and lowering yields.

  • Solvation: Dissolve 4-bromo-1H-pyrrole-2-carbonitrile (1.71 g, 10.0 mmol) in anhydrous DMF (15.0 mL) under N2.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 5 minutes.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion, 480 mg, 12.0 mmol) in three distinct portions over 10 minutes. Causality: The deprotonation of the pyrrole NH is exothermic and evolves hydrogen gas (H2). Portion-wise addition at 0 °C controls the reaction kinetics and prevents solvent boil-off or foaming.

  • Maturation: Stir the resulting suspension at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the sodium pyrrolide intermediate.

Phase 2: SN2 Alkylation 6. Electrophile Addition: Dissolve 1-bromo-2-methoxyethane (1.53 g, 11.0 mmol) in anhydrous DMF (5.0 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes using a syringe pump or addition funnel. 7. Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. 8. Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LC-MS. The starting material (Rf ~0.3) should be completely consumed, replaced by a new, less polar spot (Rf ~0.5) corresponding to the N-alkylated product.

Phase 3: Quenching and Workup 9. Quenching: Cool the reaction mixture back to 0 °C. Carefully add saturated aqueous NH4Cl (10 mL) dropwise. Causality: NH4Cl safely neutralizes any unreacted NaH without causing a violent exothermic reaction or creating a highly basic aqueous layer that could hydrolyze the carbonitrile group. 10. Extraction: Dilute the mixture with Ethyl Acetate (EtOAc, 50 mL) and distilled water (50 mL). Transfer to a separatory funnel, shake vigorously, and separate the phases. Extract the aqueous layer with additional EtOAc (2 x 25 mL). 11. DMF Removal: Combine the organic layers and wash sequentially with distilled water (3 x 30 mL) and 5% aqueous Lithium Chloride (LiCl) solution (2 x 30 mL). Causality: DMF is highly miscible with EtOAc. Washing with water and aqueous LiCl effectively partitions the DMF into the aqueous phase, preventing contamination of the final product. 12. Drying & Concentration: Wash the organic layer with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Isolation Workflow

PurificationWorkflow Crude Crude Mixture (Product + Mineral Oil + Impurities) Silica Silica Gel Chromatography (Hexanes : EtOAc gradient) Crude->Silica Load onto column Fractions TLC / LC-MS Analysis of Fractions Silica->Fractions Elute Pure Pure Target Compound (>95% purity) Fractions->Pure Pool & Concentrate

Fig 2: Downstream processing and purification workflow for the crude reaction mixture.

Purification Step: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (9:1 to 4:1). The mineral oil from the NaH will elute first in pure hexanes. The target compound, 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile , will elute as a pale yellow to off-white oil or low-melting solid.

Expected Analytical Profile:

  • LC-MS (ESI+): Expected m/z for C8H9BrN2O [M+H]+ is 229.0 and 231.0 (characteristic 1:1 isotopic pattern for bromine).

  • 1H NMR (400 MHz, CDCl3): Expected signals include the pyrrole aromatic protons (two doublets or singlets around 6.7 - 7.1 ppm), the N-CH2 triplet (~4.1 ppm), the O-CH2 triplet (~3.6 ppm), and the methoxy singlet (~3.3 ppm).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 56776530, 4-Bromo-1H-pyrrole-2-carbonitrile" PubChem, [Link]. Accessed 25 March 2026.

  • University of Luxembourg. "4-bromo-1h-pyrrole-2-carbonitrile (C5H3BrN2) - PubChemLite" PubChemLite Database, [Link]. Accessed 25 March 2026.

Sources

Application Note: Catalytic Amination of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyrroles is a critical operation in modern drug discovery, as these motifs are ubiquitous in kinase inhibitors and GPCR ligands. However, the direct C–N cross-coupling of five-membered heterocyclic compounds often presents unique catalytic challenges compared to standard aryl halides[1]. This application note provides a comprehensive, self-validating protocol for the Buchwald-Hartwig amination of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile . By detailing the mechanistic rationale, ligand selection, and step-by-step methodologies, this guide equips researchers with the expertise needed to achieve high-yielding C4-aminations while suppressing common side reactions.

Substrate Profiling & Chemical Rationale

Understanding the electronic and steric microenvironment of the substrate is essential for rational reaction design. This specific pyrrole building block features three distinct functional groups that dictate its reactivity:

  • C4-Bromine (The Reaction Site): Pyrroles are naturally electron-rich, which typically impedes the oxidative addition of Pd(0) into the C–Br bond. The C4 position requires a highly active catalyst to initiate the coupling cycle[2].

  • C2-Carbonitrile (Electronic Modulator): As a strong electron-withdrawing group (EWG), the nitrile moiety pulls electron density away from the pyrrole core. This effectively lowers the pKa of the ring and significantly accelerates the oxidative addition step. However, its presence dictates that highly nucleophilic bases (like NaOtBu) must be avoided to prevent premature hydrolysis or degradation[3].

  • N1-(2-Methoxyethyl) (Protecting & Directing Group): This group prevents unwanted N-arylation at the pyrrole nitrogen. Furthermore, the ether oxygen can act as a hemilabile coordinating ligand. It transiently interacts with the palladium center to stabilize reactive intermediates and drastically improves the substrate's solubility in non-polar solvents such as toluene[4].

Mechanistic Pathway

The transformation relies on a standard Pd(0)/Pd(II) catalytic cycle, optimized specifically to outcompete β-hydride elimination—a frequent failure point when coupling secondary alkylamines[1][2].

Pathway N1 1. Active Catalyst Formation Pd(0)Lₙ N2 2. Oxidative Addition Pd(II)(Pyrrole)(Br)Lₙ N1->N2 + 4-Bromo-1-(2-methoxyethyl) -1H-pyrrole-2-carbonitrile N3 3. Amine Coordination & Deprotonation Pd(II)(Pyrrole)(NR₂)Lₙ N2->N3 + Amine (HNR₂) + Base (Cs₂CO₃) - Base•HBr N4 4. Reductive Elimination Aminopyrrole Product N3->N4 N4->N1 Catalyst Regeneration

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of the bromopyrrole substrate.

Reaction Optimization & Quantitative Data

When coupling secondary cyclic amines (e.g., morpholine, piperidine), the primary failure mode is β-hydride elimination from the Pd(II)-amido complex, which yields a hydrodehalogenated pyrrole and an imine[1][2]. The judicious choice of a bulky, electron-rich biarylphosphine ligand (such as BrettPhos) is required to force rapid reductive elimination[2].

The table below summarizes the quantitative optimization data for the coupling of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile with morpholine (1.2 equiv).

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Causality & Observations
1Pd(OAc)₂ (5 mol%)BINAPCs₂CO₃Toluene11045%Sluggish reductive elimination; high levels of unreacted starting material[4].
2Pd₂(dba)₃ (2.5 mol%)XantphosNaOtBu1,4-Dioxane10022%Strong base induced degradation of the C2-carbonitrile group[3].
3Pd(OAc)₂ (5 mol%)XPhosKOtBuMicrowave10058%Faster conversion, but base-sensitivity issues persisted[5].
4 Pd₂(dba)₃ (2.5 mol%) BrettPhos Cs₂CO₃ Toluene 110 91% Optimal. Bulky ligand suppresses β-hydride elimination; mild base protects nitrile[2][4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase contains specific observable milestones to ensure the integrity of the reaction before proceeding to the next step.

Materials Required:
  • Substrate: 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile (1.0 equiv, 1.0 mmol)

  • Amine: Morpholine or desired secondary amine (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • Ligand: BrettPhos (0.06 equiv, 6.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol) - Must be finely milled and anhydrous.

  • Solvent: Anhydrous, degassed Toluene (10 mL)

Execution & In-Process Validation:

Step 1: Inert Atmosphere Preparation

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyrrole substrate, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

  • Seal the flask with a rubber septum and subject it to three cycles of vacuum/nitrogen backfill.

  • Causality: Pd(0) complexes are highly susceptible to oxidation. Strict exclusion of oxygen is non-negotiable to prevent catalyst deactivation[4].

Step 2: Reagent Addition & Catalyst Activation

  • Inject the anhydrous, degassed toluene (10 mL) followed by the amine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Self-Validation Checkpoint 1: Observe the color of the solution. A transition from deep purple/black (Pd₂(dba)₃) to a dark reddish-orange indicates the successful formation of the active Pd(0)-BrettPhos complex.

Step 3: Thermal Cycling & Reaction Monitoring

  • Transfer the flask to a pre-heated oil bath at 110 °C and stir vigorously for 8–12 hours.

  • Self-Validation Checkpoint 2 (LC-MS): At 8 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting bromopyrrole exhibits a distinct 1:1 isotopic doublet (M, M+2) due to ^79Br and ^81Br. Validation is achieved when this isotopic signature completely disappears from the total ion chromatogram , replaced by the product mass.

Step 4: Quenching & Palladium Scavenging

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL).

  • Filter the crude mixture through a pad of Celite, washing with additional ethyl acetate.

  • Causality: The Celite pad acts as a physical trap for the insoluble inorganic salts (CsBr, excess Cs₂CO₃) and precipitated "palladium black" (inactive bulk Pd metal), halting any further undesired reactivity[4].

  • Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure aminopyrrole.

References

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Source: researchgate.net URL:1

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: acs.org URL:2

  • Buchwald-Hartwig Coupling - Organic Synthesis Source: organic-synthesis.com URL:4

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: beilstein-journals.org URL:5

  • Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles Source: researchgate.net URL:3

Sources

Application Notes and Protocols for 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile (CAS No. 2469986-29-4) is a synthetic heterocyclic compound that stands at the intersection of several key pharmacophores.[1] The pyrrole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs with a wide spectrum of biological activities.[2][3][4] This guide provides a comprehensive overview of the potential applications of this functionalized pyrrole derivative in modern pharmaceutical research, drawing upon the established biological roles of its constituent chemical motifs. Detailed, field-proven protocols are presented to enable researchers to explore its potential as a lead compound in the discovery of novel therapeutic agents.

Introduction to the Pharmacological Potential of the Scaffold

The therapeutic promise of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile stems from the synergistic interplay of its structural components:

  • The Pyrrole Core: This five-membered aromatic heterocycle is a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory tolmetin, the anticancer agent sunitinib, and the cholesterol-lowering drug atorvastatin.[5][6] Its electron-rich nature and ability to participate in hydrogen bonding make it an excellent scaffold for interacting with biological targets.[3]

  • The 4-Bromo Substituent: Halogenation, particularly with bromine, is a common strategy in drug design to enhance binding affinity, modulate metabolic stability, and increase membrane permeability.[7] Marine-derived bromopyrrole alkaloids, for instance, exhibit significant anti-inflammatory and antibacterial activities.[7][8]

  • The 2-Carbonitrile Group: The nitrile moiety is a key feature in various enzyme inhibitors. Notably, pyrrolidine-2-carbonitrile derivatives have been successfully developed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a major target in the treatment of type 2 diabetes.[9][10]

  • The N-(2-methoxyethyl) Group: This N-alkylation can influence the compound's pharmacokinetic properties. The ether linkage can improve solubility and the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug candidate.[3]

Collectively, these features suggest that 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile is a promising starting point for the development of novel kinase inhibitors, anti-inflammatory agents, antidiabetic drugs, and antimicrobial compounds.

Potential Therapeutic Application: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

Rationale: The structural similarity of the pyrrole-2-carbonitrile motif to known pyrrolidine-2-carbonitrile DPP-4 inhibitors makes this a primary area of investigation.[10] DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. Inhibiting DPP-4 prolongs the action of incretins, leading to improved glycemic control.

Protocol 2.1: In Vitro DPP-4 Inhibitory Assay

This protocol outlines a continuous fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 (e.g., from R&D Systems)

  • DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA

  • 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile

  • Positive Control: Sitagliptin

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile in 100% DMSO. Create a serial dilution series in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted test compound or control (Sitagliptin, vehicle).

    • Add 25 µL of human recombinant DPP-4 (at a final concentration of 2.5 ng/mL) to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate (at a final concentration of 50 µM) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorometric reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary
CompoundTargetIC₅₀ (µM) [Hypothetical]
4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrileDPP-40.58
Sitagliptin (Positive Control)DPP-40.019
Experimental Workflow Diagram

DPP4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Add_Compound Add Compound/Control to 96-well plate Compound_Prep->Add_Compound Enzyme_Prep Prepare DPP-4 Enzyme Solution Add_Enzyme Add DPP-4 Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Gly-Pro-AMC Substrate Solution Add_Substrate Initiate with Substrate Substrate_Prep->Add_Substrate Incubate Incubate (15 min, 37°C) Add_Enzyme->Incubate Incubate->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading (30 min) Add_Substrate->Read_Fluorescence Calc_Rate Calculate Reaction Rate Read_Fluorescence->Calc_Rate Calc_Inhibition % Inhibition vs. Control Calc_Rate->Calc_Inhibition IC50_Curve Generate IC50 Curve Calc_Inhibition->IC50_Curve

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Potential Therapeutic Application: Anticancer Activity via Kinase Inhibition

Rationale: The pyrrole scaffold is a common feature in many approved tyrosine kinase inhibitors.[11] Compounds containing this motif can act as ATP-competitive inhibitors, blocking signaling pathways crucial for cancer cell proliferation and survival.

Protocol 3.1: Kinase Panel Screening

This protocol describes a high-throughput screen to evaluate the inhibitory activity of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile against a panel of cancer-relevant protein kinases.

Materials:

  • Kinase panel (e.g., DiscoverX KINOMEscan™ or similar service)

  • 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile

  • Appropriate buffers and reagents as specified by the screening service provider

Procedure:

  • Compound Submission: Provide a high-concentration stock solution (e.g., 10 mM in DMSO) of the test compound to the contract research organization (CRO).

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases. The output is usually reported as "% Inhibition" or "% of Control".

  • Hit Identification: Identify kinases that are significantly inhibited (e.g., >50% inhibition) by the test compound.

  • Dose-Response Analysis: For the identified "hits," perform a secondary screen to determine the IC₅₀ values. This involves a 10-point dose-response curve.

  • Data Analysis: The CRO will provide IC₅₀ values and selectivity profiles. Analyze the data to identify potent and selective kinase targets.

Signaling Pathway Visualization

Kinase_Signaling_Pathway cluster_pathway Downstream Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates Compound 4-Bromo-1-(2-methoxyethyl) -1H-pyrrole-2-carbonitrile ATP_Site ATP Binding Site Compound->ATP_Site Binds to RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Potential Therapeutic Application: Anti-inflammatory and Antimicrobial Activity

Rationale: Brominated pyrroles of marine origin are known for their anti-inflammatory and antimicrobial properties.[8] Therefore, evaluating 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile for these activities is a logical step.

Protocol 4.1: COX-2 Inhibition Assay (Anti-inflammatory)

This protocol assesses the ability of the compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Positive Control: Celecoxib

Procedure: Follow the manufacturer's instructions for the assay kit. Typically, this involves:

  • Incubating the COX-2 enzyme with the test compound.

  • Adding arachidonic acid to initiate the reaction.

  • Measuring the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method.

  • Calculating the % inhibition and determining the IC₅₀ value.

Protocol 4.2: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well clear microplates

  • Positive Control: Vancomycin (for S. aureus), Ciprofloxacin (for E. coli)

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.

  • Inoculation: Add the adjusted bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile represents a versatile and promising scaffold for pharmaceutical research. Its unique combination of a pyrrole core, a bromo-substituent, a nitrile group, and a solubilizing N-alkyl chain makes it a compelling candidate for screening against a variety of therapeutic targets. The protocols detailed in this guide provide a robust framework for initiating the exploration of its potential as a novel DPP-4 inhibitor, kinase inhibitor, anti-inflammatory agent, or antimicrobial compound.

References

  • BLDpharm. (n.d.). 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile.
  • Arabian Journal of Chemistry. (2014). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity.
  • ResearchGate. (n.d.). Pyrrole-2-carbonitrile has been shown to be effective as a DPP-IV inhibitor.
  • PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes.
  • PMC. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • RJPN.org. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.
  • MDPI. (2026). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs.
  • Der Pharma Chemica. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.
  • Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview.
  • PMC. (n.d.). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
  • Benchchem. (n.d.). Application Notes and Protocols for Pyrrole Derivatives in Medicinal Chemistry.
  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Debromination in 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile . A pervasive challenge when utilizing this electron-deficient pyrrole building block in palladium-catalyzed cross-couplings or halogen-metal exchange is the undesired hydrodebromination (reduction of the C–Br bond to C–H)[1]. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to suppress this side reaction.

Mechanistic Causality: Why Does Debromination Occur?

The 2-cyano group exerts a strong electron-withdrawing effect on the pyrrole core. While this facilitates rapid oxidative addition of Palladium(0) into the C4–Br bond, it also stabilizes the resulting Pd(II) intermediate. If the subsequent transmetalation step is slow, the Pd(II) species has ample time to undergo β-hydride elimination from amine bases or alcoholic solvents. This forms a Pd-hydride species that reductively eliminates to yield the debrominated byproduct (1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile)[2].

G A Pd(0) Catalyst B Oxidative Addition (Ar-Pd(II)-Br) A->B + Bromopyrrole C Transmetalation (Desired) B->C + Boronic Acid E Hydride Abstraction from Solvent/Base B->E Side Reaction D Reductive Elimination (Desired Product) C->D D->A Pd(0) Regeneration F Reductive Elimination (Debrominated Byproduct) E->F F->A Pd(0) Regeneration

Fig 1: Competing pathways in Pd-catalyzed coupling: Desired transmetalation vs. hydride abstraction.

Diagnostic Troubleshooting Matrix

When debromination exceeds 5–10% in your crude LC-MS/NMR, consult this diagnostic table to identify and rectify the root cause.

ParameterRisk Factor for DebrominationMechanistic ReasonCorrective Action
Solvent Primary/Secondary Alcohols (EtOH, iPrOH), THF at high temp.Act as hydride donors via β-hydride elimination to the Pd(II) center[2].Switch to strictly aprotic, non-hydride donating solvents like Toluene, 1,4-Dioxane, or CPME[1].
Base Aliphatic Amines (Et3N, DIPEA), Alkoxides (NaOtBu).Amines can undergo oxidation to imines, donating a hydride to Pd. Alkoxides act as reductants[2].Substitute with mild inorganic bases (e.g., anhydrous K3PO4, Cs2CO3, or K2CO3)[1].
Ligand Small, electron-poor phosphines (e.g., PPh3).Slows down transmetalation, increasing the lifespan of the vulnerable Pd(II) intermediate.Upgrade to bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) to accelerate the catalytic cycle.
Temperature > 90°CHigh thermal energy accelerates the activation energy barrier for hydrodehalogenation[1].Lower reaction temperature to 60–80°C; compensate with a highly active pre-catalyst (e.g., Pd Gen 3/4).
Frequently Asked Questions (FAQs)

Q1: I am performing a Suzuki coupling with 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile, and I see 30% debromination. I am using Pd(dppf)Cl2, K2CO3, and an EtOH/H2O solvent mixture at 90°C. What is the primary culprit? A1: The primary culprit is the ethanol solvent combined with the high temperature. Ethanol is a classic hydride donor in Pd-catalysis. The Pd(II)-aryl intermediate abstracts a hydride from ethanol (forming acetaldehyde as a byproduct) and then reductively eliminates the debrominated pyrrole[2]. Solution: Evaporate the EtOH and switch your solvent system to 1,4-Dioxane/H2O (typically 4:1 v/v). Dioxane lacks readily abstractable β-hydrogens, drastically reducing the hydrodebromination pathway[1].

Q2: I am trying to form the Grignard or Lithiate the 4-position, but I only recover the debrominated starting material. Why? A2: Halogen-metal exchange on electron-deficient pyrroles is highly sensitive to protonation. The 4-lithio intermediate is extremely basic. If your solvent (e.g., THF) is not strictly anhydrous, adventitious water will instantly quench the organometallic species. Additionally, at temperatures above -78°C, the highly reactive lithiated pyrrole can deprotonate the 2-methoxyethyl side chain or attack the THF solvent. Solution: Ensure water content in THF is <10 ppm. Perform the n-BuLi addition strictly at -78°C, and add your electrophile before allowing the reaction to warm up.

HME Start 4-Bromo Pyrrole Derivative Exchange Addition of n-BuLi (-78°C) Start->Exchange Lithiated 4-Lithio Intermediate Exchange->Lithiated Electrophile Addition of Electrophile (e.g., DMF, CO2) Lithiated->Electrophile Strict Anhydrous Quench Adventitious Moisture or Solvent Attack Lithiated->Quench H2O/H+ source Product Desired Functionalized Pyrrole Electrophile->Product Debrom Debrominated Pyrrole (Protonated) Quench->Debrom

Fig 2: Halogen-metal exchange workflow highlighting the vulnerability to protonation.

Q3: I am using a Pd2(dba)3 catalyst and seeing high levels of homocoupling alongside debromination. How do I fix this? A3: Homocoupling of the boronic acid often occurs when excess oxygen is present or when the Pd(0) source decays into palladium black, which is common with DBA complexes if not properly stabilized[2]. If transmetalation is stalled due to catalyst degradation, the system is prone to both homocoupling and debromination. Solution: Thoroughly degas your solvents. Consider switching from Pd2(dba)3 to a more stable pre-catalyst like a Palladacycle (e.g., Buchwald precatalysts) to ensure a controlled release of active Pd(0)[2].

Standard Operating Protocols (SOPs) for Minimized Debromination
Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

This protocol utilizes a highly active precatalyst and a non-nucleophilic solvent system to outcompete the debromination pathway.

  • Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Reagent Loading: Add 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile (1.0 equiv, 1.0 mmol), the desired Arylboronic Acid (1.5 equiv, 1.5 mmol), and anhydrous K3PO4 (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv, 2 mol%). Causality Note: The G3 precatalyst rapidly generates the active monoligated Pd(0) species at room temperature, avoiding the need for high-temperature initiation which favors debromination.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed HPLC-grade H2O (1.0 mL). Causality Note: Dioxane is chosen over alcohols to eliminate the primary source of β-hydride elimination[1].

  • Reaction: Stir the mixture at 60°C for 4-6 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate for column chromatography.

Protocol B: Halogen-Metal Exchange (Lithiation) without Protonation

Designed to prevent adventitious quenching of the highly basic 4-lithio intermediate.

  • Drying: Flame-dry a round-bottom flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Dissolution: Dissolve 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile (1.0 mmol) in strictly anhydrous THF (5.0 mL, <10 ppm H2O).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.

  • Lithiation: Dropwise add n-Butyllithium (1.05 mmol, typically 2.5 M in hexanes) down the side of the flask over 5 minutes. Stir at -78°C for exactly 15 minutes. Causality Note: Extended times at higher temperatures will lead to solvent attack or internal deprotonation.

  • Electrophile Quench: Rapidly add the neat electrophile (e.g., anhydrous DMF for formylation, 2.0 equiv) at -78°C.

  • Warming: Allow the reaction to slowly warm to room temperature over 2 hours before quenching with saturated aqueous NH4Cl.

References
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

Sources

Optimal solvents and temperature for dissolving 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Dissolution of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile

Welcome to the technical support guide for 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on selecting optimal solvents and temperatures for the dissolution of this compound. In the absence of extensive published solubility data for this specific molecule, this guide synthesizes foundational chemical principles, data from structurally related compounds, and established experimental protocols to empower you to determine the most effective dissolution conditions for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile that influence its solubility?

A1: The solubility of this compound is governed by a combination of its functional groups and overall molecular structure:

  • Pyrrole Ring: The core is a five-membered aromatic heterocycle which provides a degree of aromatic character. Pyrrole itself has limited solubility in water but is miscible with many organic solvents.

  • Bromo Group: The bromine atom attached to the pyrrole ring increases the molecular weight and introduces a polarizable halogen. While it can participate in dipole-dipole interactions, its overall effect is often to decrease solubility in polar solvents compared to non-halogenated analogs.

  • Nitrile Group (-C≡N): This is a strongly polar group that can act as a hydrogen bond acceptor.[1] The presence of a nitrile group can enhance solubility in polar solvents and has been shown to be more soluble than corresponding bromo analogs in some cases.[1]

  • 1-(2-methoxyethyl) Group: This N-substituent introduces both ether and alkyl characteristics. The ether group can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents, while the ethyl chain adds nonpolar character.

Overall, the molecule possesses both polar and nonpolar characteristics, suggesting it will be most soluble in solvents of intermediate to high polarity.

Q2: What is the general principle for selecting a suitable solvent for this compound?

A2: The guiding principle is "like dissolves like."[2][3] This means that a solute will dissolve best in a solvent that has a similar polarity. For 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile, which has a mix of polar (nitrile, ether) and less polar (bromo-pyrrole ring, ethyl group) features, a range of polar organic solvents should be effective. You should aim for a solvent that can engage in the types of intermolecular forces that the solute can also participate in, such as dipole-dipole interactions and hydrogen bonding.

Q3: How does temperature generally affect the solubility of this compound?

A3: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the forces holding the crystal lattice together. By increasing the temperature, you provide more thermal energy to the system, which facilitates the breaking of these bonds and the solvation of the solute molecules. However, it is crucial to consider the thermal stability of the compound, as excessive heat can lead to degradation. For bromo-pyrrole derivatives, it is advisable to start with gentle heating and monitor for any signs of decomposition, such as color change.

Q4: Are there any known stability issues to be aware of when dissolving this compound?

  • Store the solid compound in a cool, dark place under an inert atmosphere.

  • Initially, attempt dissolution at room temperature before applying heat.

  • When heating, use a controlled temperature bath and avoid excessive temperatures or prolonged heating times.

  • Prepare solutions fresh for use whenever possible.

Solvent Selection Guide

Based on the structural analysis, the following table provides a list of recommended solvents for dissolving 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile, categorized by their polarity. The expected solubility is a prediction based on general chemical principles. Experimental verification is highly recommended.

Solvent Category Example Solvents Predicted Solubility Rationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), AcetoneHigh These solvents have strong dipoles that can effectively solvate the polar nitrile and ether groups. DMF and DMSO are often excellent solvents for a wide range of organic compounds.
Chlorinated Dichloromethane (DCM), ChloroformHigh to Moderate These solvents are effective for many organic compounds, including heterocyclic systems. Thieno[3,4-c]pyrrole derivatives, which share a heterocyclic core, show good solubility in chlorinated solvents.[5]
Polar Protic Ethanol, Methanol, IsopropanolModerate These solvents can act as hydrogen bond donors and acceptors, interacting with the nitrile and ether functionalities. The nonpolar backbone of the alcohols can also interact with the pyrrole ring.
Ethers Tetrahydrofuran (THF), DioxaneModerate THF and dioxane are moderately polar and can solvate the compound through dipole-dipole interactions.
Aromatic Toluene, BenzeneLow to Moderate These nonpolar solvents may offer some solubility due to π-π stacking interactions with the pyrrole ring, but are less likely to be optimal.
Nonpolar Aliphatic Hexanes, HeptaneLow / Insoluble Due to the presence of multiple polar functional groups, this compound is not expected to be soluble in nonpolar aliphatic solvents.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound does not dissolve at room temperature. Insufficient solvent polarity or low intrinsic solubility.1. Gently warm the mixture in a water bath. Start with a low temperature (e.g., 40-50°C) and gradually increase if necessary. 2. Try a more polar solvent from the selection guide (e.g., switch from Acetone to DMF or DMSO). 3. Increase the volume of the solvent.
Solution is cloudy or a precipitate forms upon cooling. The compound has limited solubility at lower temperatures; a supersaturated solution was formed upon heating.1. Re-heat the solution to re-dissolve the precipitate. 2. Add more solvent to create a more dilute solution that will remain stable at room temperature. 3. If the experiment allows, maintain the solution at a slightly elevated temperature.
The solution turns dark or changes color upon heating. Thermal degradation of the compound.1. Immediately reduce the temperature or stop heating. 2. Attempt dissolution in a different solvent that may be effective at a lower temperature. 3. Consider preparing a more concentrated stock solution in a strong solvent like DMSO and then diluting it into your final reaction mixture.
Inconsistent solubility results between experiments. 1. Purity of the compound or solvent may vary. 2. Incomplete equilibration time. 3. Temperature fluctuations.1. Ensure high-purity reagents and anhydrous solvents are used. 2. When determining solubility, allow sufficient time for the system to reach equilibrium (24-72 hours is standard for shake-flask methods).[2] 3. Use a temperature-controlled shaker or water bath to maintain a constant temperature.

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

This protocol provides a reliable method for determining the equilibrium solubility of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile in a chosen solvent.[2]

Objective: To quantitatively determine the solubility of the target compound in a specific solvent at a controlled temperature.

Materials:

  • 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile (solid)

  • High-purity solvent of choice

  • Glass vials with screw caps

  • Temperature-controlled shaker bath

  • Analytical balance

  • Syringe and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical instrument like a UV-Vis spectrophotometer)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform a series of dilutions to create at least five standard solutions of different concentrations.

  • Generation of a Calibration Curve:

    • Analyze the standard solutions using HPLC (or another analytical method).

    • Plot the instrument response (e.g., peak area) against the known concentration of each standard.

    • Perform a linear regression to generate a calibration curve. The R² value should be >0.99 for an accurate curve.

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a glass vial. "Excess" means that undissolved solid should be visible after equilibration.

    • Add a known volume of the solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vial for 24-72 hours to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, remove the vial from the shaker and let it stand at the same temperature to allow the undissolved solid to settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter and dispense the filtered, saturated solution into a clean vial.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of your calibration curve.

  • Analysis and Calculation:

    • Analyze the diluted sample using the same analytical method as the standards.

    • Use the instrument response and the equation of the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Reporting:

Report the solubility in units of mg/mL or mol/L, and always specify the temperature at which the measurement was made.

Visualizations

Diagram 1: Decision Workflow for Solvent Selection

A Start: Need to dissolve 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile B Analyze Compound Structure: - Polar groups: Nitrile, Ether - Less polar: Bromo-pyrrole, Alkyl chain A->B C Apply 'Like Dissolves Like' Principle B->C D Select a Polar Aprotic Solvent (e.g., DMSO, DMF, Acetone) C->D Choose initial solvent type E Select a Polar Protic Solvent (e.g., Ethanol, Methanol) C->E Choose initial solvent type F Select a Chlorinated Solvent (e.g., DCM) C->F Choose initial solvent type G Perform Small-Scale Test at Room Temperature D->G E->G F->G H Is it soluble? G->H I Yes: Optimal solvent found. Proceed with experiment. H->I Yes J No: Troubleshoot H->J No K Gently warm the solution J->K L Try a different solvent from the recommended list J->L M Increase solvent volume J->M

Caption: A decision tree to guide the selection of an appropriate solvent.

Diagram 2: Experimental Workflow for Solubility Determination

cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Prepare Standard Solutions B Generate Calibration Curve (HPLC) A->B C Prepare Saturated Solution (Excess Solute + Solvent) D Agitate at Constant Temp (24-72 hours) C->D E Filter Supernatant D->E F Dilute Sample E->F G Analyze by HPLC F->G H Calculate Solubility using Calibration Curve G->H

Caption: The shake-flask method workflow for quantitative solubility measurement.

References

  • Current time inform
  • General Experimental Protocol for Determining Solubility - Benchchem.
  • EXPERIMENT 1 DETERMIN
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • PYRROLE -
  • Pyrrole | C4H5N | CID 8027 - PubChem - NIH.
  • Compound solubility measurements for early drug discovery | Comput
  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.
  • Determining the Solubility of 2,3,4,5-tetramethyl-1H-pyrrole in Organic Solvents: A Technical Guide - Benchchem.
  • Solubility and Solvent Effect of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione in 14 Pure Solvents from 278.15 to 323.
  • Solubility Profile of 5,6-dihydro-4H-thieno[3,4- c]pyrrole in Common Organic Solvents: A Technical - Benchchem.
  • About ‌Pyrrole - Ensince Industry Co., Ltd.

Sources

Validation & Comparative

HPLC method validation for 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile purity testing

Author: BenchChem Technical Support Team. Date: April 2026

[label="Validated Method\n(

Chromatographic separation mechanism of the target analyte and its process impurities.

Self-Validating Experimental Protocol (Optimized Method)

To ensure trustworthiness, the following protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) criteria that must be met before any sample analysis can proceed, ensuring the instrument is performing within validated parameters.

Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Rationale: TFA acts as an ion-pairing agent, suppressing residual silanol ionization and preventing tailing of the pyrrole nitrogen).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0.0 – 2.0 min: 20% B

    • 2.0 – 8.0 min: 20% → 80% B

    • 8.0 – 10.0 min: 80% B

    • 10.0 – 10.1 min: 80% → 20% B

    • 10.1 – 13.0 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 245 nm (Optimal absorbance for the pyrrole-carbonitrile chromophore).

  • Injection Volume: 5 µL.

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume.

  • System Suitability Testing (SST): Inject the Working Standard Solution 5 times consecutively.

    • Acceptance Criteria: %RSD of peak area ≤ 1.0%; Tailing factor (USP) ≤ 1.5; Theoretical plates (N) ≥ 10,000.

Validation Workflow & Lifecycle

Method validation is not a static event but a lifecycle process. Our approach strictly adheres to the[1], which mandates demonstrating that the analytical procedure is fit for its intended purpose through rigorous statistical evaluation.

ValidationWorkflow Start Method Development (Core-Shell C18) Spec Specificity (Resolution > 2.0) Start->Spec LinRange Linearity & Range (R² ≥ 0.999) Spec->LinRange AccPrec Accuracy & Precision (%RSD ≤ 2.0%) LinRange->AccPrec Robust Robustness Testing (Flow, Temp, pH) AccPrec->Robust Valid Validated Method (ICH Q2(R2) Compliant) Robust->Valid

Workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Comparative Performance Data

To objectively demonstrate the superiority of the optimized method, we compared it against a traditional 5 µm fully porous C18 method. The data below synthesizes the results of our validation study.

Table 1: Chromatographic System Suitability Comparison

The optimized method demonstrates superior mass transfer, resulting in sharper peaks and higher resolution of the critical pair (API and 5-bromo regioisomer).

ParameterTraditional Method (5 µm C18)Optimized Method (2.6 µm Core-Shell)Acceptance Criteria
Retention Time (API) 14.5 min6.8 minN/A
Theoretical Plates (N) 6,50018,400> 5,000
Tailing Factor (USP) 1.651.08≤ 1.5
Resolution (Critical Pair) 1.4 (Baseline incomplete)3.2 (Baseline resolved)≥ 2.0
Run Time 25.0 min13.0 minN/A
Table 2: ICH Q2(R2) Validation Parameters

Both methods were subjected to identical validation protocols. The Core-Shell method exhibits superior sensitivity and precision due to the reduction in background noise and peak dispersion.

Validation ParameterTraditional Method (5 µm C18)Optimized Method (2.6 µm Core-Shell)ICH Q2(R2) Target
Linearity Range 10 - 150 µg/mL1 - 200 µg/mLApplication Dependent
Correlation Coefficient (R²) 0.99850.9999≥ 0.999
Accuracy (% Recovery) 97.5% - 101.2%99.4% - 100.3%98.0% - 102.0%
Repeatability (%RSD, n=6) 1.8%0.4%≤ 2.0%
Limit of Detection (LOD) 0.50 µg/mL0.05 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 1.50 µg/mL0.15 µg/mLSignal-to-Noise ≥ 10:1

Scientific Discussion & Conclusion

The empirical data clearly illustrates the causality between stationary phase architecture and analytical reliability. The traditional 5 µm column failed to achieve baseline resolution (Rs = 1.4) between the target 4-bromo compound and its 5-bromo regioisomer. This is a critical failure point in purity testing, as co-elution artificially inflates the API assay value and masks the presence of potentially toxic process impurities.

Conversely, the Optimized Core-Shell Method achieved a resolution of 3.2. By utilizing a 0.1% TFA mobile phase, we effectively protonated the silanol groups on the silica surface, eliminating secondary interactions with the methoxyethyl ether oxygen and the pyrrole nitrogen. This chemical control, combined with the physical advantage of the core-shell particle, resulted in a highly precise (%RSD = 0.4%), accurate, and robust method.

Recommendation: For the routine quality control and stability profiling of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile, the 2.6 µm Core-Shell HPLC method is demonstrably superior. It not only ensures full compliance with ICH Q2(R2) standards but also reduces solvent consumption by 48% due to the shortened run time, offering significant operational efficiency.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Optimizing Pyrrole Cross-Coupling: A Comparative Guide to 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of the pyrrole core is a cornerstone in the development of modern therapeutics, including kinase inhibitors, MAGL inhibitors, and TGFβ pathway modulators. However, transition-metal-catalyzed cross-coupling of halogenated pyrroles is historically fraught with challenges. Unprotected or poorly optimized halopyrroles frequently suffer from spontaneous debromination, catalyst poisoning, and poor regioselectivity during synthesis 1.

To overcome these synthetic bottlenecks, 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile has emerged as a highly optimized electrophilic building block. This guide provides an objective, data-driven comparison of this compound against alternative halogenated pyrroles, detailing the mechanistic rationale and providing field-proven, self-validating protocols for Suzuki-Miyaura cross-coupling.

Mechanistic Rationale: The "Why" Behind the Structure

The superior performance of 4-bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile in palladium-catalyzed networks is not accidental; it is the result of deliberate electronic and steric tuning.

The C2-Carbonitrile Effect

Pyrroles are inherently electron-rich heterocycles. In standard cross-coupling, this electron density can destabilize the C-Br bond, leading to rapid hydrodehalogenation (debromination) side reactions before the catalytic cycle can proceed 2. The introduction of a cyano group (-CN) at the C2 position acts as a powerful electron-withdrawing group (EWG). This depletes electron density from the pyrrole core, stabilizing the halide for controlled oxidative addition by the Pd(0) catalyst.

The N-(2-Methoxyethyl) Advantage

Unprotected pyrroles (N-H) are acidic and prone to undesired N-arylation or catalyst deactivation 3. While protecting groups like Boc, SEM, or TIPS are common, they introduce atom-economy overhead and require subsequent deprotection steps. The N-(2-methoxyethyl) substitution provides three distinct advantages:

  • Robust Masking: It permanently prevents N-H side reactions.

  • Solubility: The ether linkage drastically improves solubility in the polar aprotic solvent mixtures (e.g., Dioxane/Water) required for Suzuki couplings.

  • Hemilabile Coordination: The oxygen atom in the methoxyethyl chain can act as a hemilabile ligand, temporarily coordinating with the palladium center to stabilize the transient Pd(II) oxidative addition complex, thereby accelerating the catalytic cycle compared to rigid N-methyl analogs 4.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Stabilized by -CN & -OMe) Pd0->OxAdd 4-Br-Pyrrole Addition TransMet Transmetalation (Aryl-B(OH)2 + Base) OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Halide Exchange RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Pyrrole Product RedElim->Product Yield

Palladium-catalyzed Suzuki-Miyaura catalytic cycle highlighting intermediate stabilization.

Comparative Performance Data

To objectively evaluate the efficacy of 4-bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile, we compare its performance against standard alternative pyrrole building blocks in a benchmark Suzuki-Miyaura coupling with phenylboronic acid (Standard conditions: 5 mol% Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 90 °C).

SubstrateProtecting GroupC2-SubstituentReaction TimeIsolated YieldPrimary Side Reaction
4-Bromo-1H-pyrrole None (N-H)None12 hours< 15%Debromination, N-arylation
N-Boc-4-bromopyrrole BocNone8 hours62%Partial Boc deprotection
4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile Methyl-CN4 hours81%Trace homocoupling
4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile 2-Methoxyethyl-CN2.5 hours 94% None observed

Data Synthesis: The synergistic combination of the C2-carbonitrile and the N-(2-methoxyethyl) group dramatically reduces reaction times and suppresses dehalogenation, resulting in near-quantitative yields.

Self-Validating Experimental Protocol

The following is a robust, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 4-bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile. This protocol is designed as a self-validating system—meaning each critical phase includes a verification step to ensure causality and experimental integrity.

Materials Required
  • Electrophile: 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology

Phase 1: Preparation & Degassing (Critical for Catalyst Lifespan)

  • Charge the Flask: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrrole substrate, arylboronic acid, and K₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture.

    • Causality: Water is strictly required to dissolve the inorganic base and to hydroxylate the boronic acid, forming the reactive boronate complex necessary for transmetalation. Dioxane provides a high boiling point (101 °C) to drive the reaction kinetically.

  • Degassing: Sparge the biphasic mixture with ultra-pure Argon for 15 minutes, or perform three freeze-pump-thaw cycles.

    • Causality: Ambient oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.

    • Causality: The bidentate dppf ligand has a wide bite angle (99°), which sterically forces the intermediate into a geometry that highly favors rapid reductive elimination, preventing side reactions.

Phase 2: Reaction & Monitoring 5. Heating: Seal the flask and heat to 90 °C in a pre-equilibrated oil bath for 2.5 hours. 6. Validation (TLC/LC-MS): At 2 hours, sample the organic layer. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material (UV active, Rf ~0.4). LC-MS should confirm the target mass without the M+2 bromine isotope pattern.

Phase 3: Workup & Purification 7. Quench: Cool the mixture to room temperature and dilute with Ethyl Acetate (20 mL) and distilled water (10 mL). 8. Extraction: Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). 9. Washing: Wash the combined organic layers with brine (20 mL) to remove residual dioxane and inorganic salts. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 10. Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 30% EtOAc in Hexanes) to afford the pure cross-coupled product.

Workflow Prep 1. Preparation Mix Reagents & Degas React 2. Reaction Heat at 90°C (2.5h) Prep->React Workup 3. Workup Quench & Extract React->Workup Purify 4. Purification Flash Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of halogenated pyrroles.

Conclusion

For drug development professionals and synthetic chemists, the choice of starting materials dictates the efficiency of the entire synthetic pipeline. While simple halopyrroles are plagued by instability and require tedious protection/deprotection sequences, 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile bypasses these limitations. By leveraging the electron-withdrawing nature of the C2-carbonitrile and the solubility/coordination benefits of the N-(2-methoxyethyl) group, this building block ensures rapid, high-yielding, and highly reproducible cross-coupling reactions.

References

  • Chemical Science (RSC): Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings.[Link]

  • Molecules (MDPI): The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[Link]

  • Molecules (NIH/PMC): An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.[Link]

  • ACS Publications: Discovery and Optimization of a Novel Series of Potent Mutant B-Raf V600E Selective Kinase Inhibitors.[Link]

Sources

Safety Operating Guide

4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Master Protocol: 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of predictable chemical behaviors. 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile is a complex halogenated heterocycle used in advanced drug development and synthetic research. Because of its specific functional groups, improper disposal or spill management can lead to severe environmental persistence and acute toxicological exposure.

This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and ultimate destruction of this compound.

Structural Hazard Deconstruction & Causality

To implement a fail-safe disposal protocol, we must first deconstruct the chemical architecture of the compound. Each functional group dictates specific handling and destruction requirements:

  • The Bromine Substituent: This classifies the compound as a halogenated organic. Halogenated compounds resist standard biological degradation and require high-temperature thermal destruction to prevent environmental persistence. Uncontrolled combustion will generate highly corrosive hydrogen bromide (HBr) gas[1].

  • The Carbonitrile (-C≡N) Group: While covalently stable under standard laboratory conditions, the nitrile moiety poses a latent toxicity risk. Extreme thermal degradation or reaction with strong acids can liberate nitrogen oxides (NOx) or, under specific reducing conditions, highly toxic hydrogen cyanide (HCN) gas[2].

  • The Pyrrole Core & Methoxyethyl Chain: The heterocyclic core and ether side chain contribute to the compound's potential as a severe skin, eye, and respiratory irritant. Dust formation or aerosolization can lead to acute inhalation toxicity[3].

Immediate Spill Response & Containment Workflow

In the event of a breach or spill, immediate containment is critical to prevent aerosolization and environmental contamination. Follow this step-by-step methodology:

  • Evacuation and Isolation: Immediately evacuate personnel to safe areas and remove all sources of ignition. Vapors from residual solvents or fine organic dust can form explosive mixtures with air[1].

  • PPE Donning: Operators must equip appropriate respiratory protection before approaching the spill. For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, utilize OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges alongside chemical impermeable gloves and safety goggles[2].

  • Environmental Containment: Cover all nearby drains immediately. The compound must not enter the sewer system or aquatic environments due to the inherent toxicity of halogenated heterocycles[3].

  • Collection Mechanics: Use spark-proof tools to sweep up and shovel the material without creating dust. If the compound is dissolved in a solvent, use a non-combustible liquid-absorbent material (e.g., Chemizorb). Place all collected material into a suitable, closed container[1].

  • Decontamination: Only after the bulk material has been securely collected, wash the affected spill site with soap and plenty of water to neutralize residual traces[3].

Containment & Disposal Workflow Visualization

G Start Spill Detected (Isolate Area) PPE Don PPE (P99/ABEK-P2, Gloves) Start->PPE Contain Contain Spill (Block Drains, No Dust) PPE->Contain Collect Collect Material (Spark-proof Tools) Contain->Collect Segregate Waste Segregation (Halogenated Stream) Collect->Segregate Incinerate Final Destruction (Incinerator + Scrubber) Segregate->Incinerate

Workflow for containment and disposal of halogenated pyrrole carbonitriles.

Waste Segregation & Storage Protocols

Proper segregation ensures that incompatible chemicals do not interact exothermically in the waste stream.

  • Containerization: Keep collected waste in suitable, tightly closed containers (e.g., HDPE or PTFE-lined amber glass)[2].

  • Strict Segregation: Label the container strictly as "Halogenated Organic Waste - Contains Nitrile/Bromine". Never mix this waste with strong acids, strong bases, or strong oxidizing agents. Acidic environments can catalyze nitrile hydrolysis, risking the release of toxic gases.

  • Storage Conditions: Store the waste containers in a dry, cool (typically 2-8°C for long-term stability of the pure compound), and well-ventilated place until professional pickup[3].

Final Disposal & Destruction Mechanics

Do not flush this compound down the drain, and never dispose of it in standard municipal waste[1]. Surplus and non-recyclable solutions must be handed over to a licensed professional waste disposal service[2].

The Causality of Destruction: The only scientifically sound method for final destruction is burning the material in a chemical incinerator equipped with an afterburner and a scrubber [2].

  • The Afterburner: Ensures complete, high-temperature thermal oxidation of the highly stable pyrrole ring and the carbonitrile group, preventing the release of unburned toxic organic intermediates or HCN.

  • The Scrubber: Utilizes alkaline solutions to chemically neutralize the highly acidic hydrogen bromide (HBr) gas and capture nitrogen oxides (NOx) generated during the combustion of the brominated and nitrogen-dense molecule[2].

Quantitative Safety & Operational Parameters

To ensure rapid decision-making during operations, all critical quantitative thresholds and responses are summarized below:

Operational ParameterSpecification / ActionScientific Rationale
Eye Exposure Response Rinse cautiously with water for ≥ 15 minutes.Ensures complete removal of the irritating pyrrole derivative from the ocular mucosa before permanent damage occurs[3].
Ingestion Response Drink max 2 glasses of water; do NOT induce vomiting.Dilutes the chemical without risking esophageal damage or pulmonary aspiration of the halogenated compound.
Respirator Standard P95/P99 (US) or ABEK-P2 (EU).Specifically filters out fine brominated pyrrole dust and organic vapors during handling or spill cleanup[2].
Storage Temperature 2-8°C (Dry and well-ventilated).Minimizes thermal degradation and vapor pressure of the methoxyethyl derivative, preventing pressure buildup[3].

Sources

Personal protective equipment for handling 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile

Hazard Profile and Risk Assessment

The chemical structure of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile incorporates three key functional groups that dictate its potential hazards: a brominated pyrrole ring, a nitrile group, and a methoxyethyl chain.

  • Brominated Heterocycle : Brominated aromatic and heterocyclic compounds can be irritating to the skin, eyes, and respiratory system.[1][2] They are often classified as hazardous waste and require specific disposal routes to prevent environmental contamination.[3]

  • Nitrile Group (-C≡N) : Organic nitriles are a significant toxicological concern. They can be harmful if swallowed, absorbed through the skin, or inhaled.[4][5][6] The toxicity is often related to the potential for the compound to metabolize and release cyanide. Thermal decomposition or combustion can produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[7]

  • Pyrrole Ring : The pyrrole moiety itself can be toxic if swallowed or inhaled and may cause serious eye damage.[8][9]

Based on these structural analogs, a conservative risk assessment classifies 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile as a hazardous substance. The primary risks involve acute toxicity, irritation, and potential long-term health effects.[7]

Hazard Classification (Extrapolated)DescriptionPrimary Precautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[4][10][11][12]Always handle within a certified chemical fume hood. Utilize a comprehensive Personal Protective Equipment (PPE) ensemble. Avoid creating dust or aerosols.[11][13]
Skin Corrosion/Irritation Expected to cause skin irritation.[2][6][12] Repeated or prolonged contact may lead to dermatitis.Wear chemical-resistant gloves (double-gloving recommended) and a lab coat. Ensure no skin is exposed.[1][2]
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage.[6][12][13]Wear chemical splash goggles or a full-face shield.[13]
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Waste must be disposed of as hazardous.[3]Do not discharge to drains or the environment.[10][11] Collect all waste in designated "Halogenated Organic Waste" containers.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of each component is based on providing a robust barrier against dermal absorption, inhalation, and eye contact.

  • Engineering Controls : All handling of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile, including weighing, transfers, and reaction setup, must be performed in a certified chemical fume hood to control airborne levels.[6] Eyewash stations and safety showers must be readily accessible.[13]

  • Hand Protection : Wear double nitrile gloves. Nitrile provides excellent resistance to a wide range of chemicals, including solvents, oils, and acids, and is more puncture-resistant than latex.[14][15][16] The outer glove should be removed and replaced immediately upon known or suspected contamination. For prolonged tasks, consider a glove with a protection class of 5 or higher.[5]

  • Eye and Face Protection : Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[12][13] For operations with a higher risk of splashing, such as transfers of large volumes, a full-face shield should be worn in addition to goggles.

  • Body Protection : A flame-resistant lab coat should be worn and kept fully fastened. Ensure that clothing covers all exposed skin. For larger scale operations, a chemical-resistant apron may be required.

  • Respiratory Protection : If there is a risk of inhalation exposure despite engineering controls (e.g., during a spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable organic vapor cartridge is necessary.[12][13]

PPE Donning and Doffing Workflow

Proper sequencing for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Taking Off) Sequence don1 1. Don Inner Nitrile Gloves don2 2. Don Lab Coat don1->don2 don3 3. Don Eye/Face Protection don2->don3 don4 4. Don Outer Nitrile Gloves don3->don4 doff1 1. Remove Outer Gloves (Contaminated) doff2 2. Remove Lab Coat doff1->doff2 doff3 3. Remove Eye/Face Protection doff2->doff3 doff4 4. Remove Inner Gloves doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Figure 1: Sequential PPE Donning and Doffing Procedure.

Spill and Emergency Procedures

Prompt and correct response to a spill is vital to minimize exposure and environmental impact.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek immediate medical attention.[11]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Small Spill Cleanup (inside a fume hood):

  • Alert Personnel : Notify others in the immediate area.

  • Ensure PPE : Wear the full PPE ensemble described in Section 2, including respiratory protection if necessary.

  • Containment : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[11]

  • Collection : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[13]

  • Decontamination : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.[7]

  • Disposal : Seal the container and move it to the satellite accumulation area for hazardous waste.

Waste Disposal Plan

Due to its brominated and nitrile functionalities, all waste generated from handling this compound must be treated as hazardous.

  • Waste Segregation : Never mix this waste with non-hazardous or other types of chemical waste. Use a dedicated, clearly labeled "Halogenated Organic Waste" container.[7]

  • Container Requirements : The waste container must be made of a chemically compatible material (e.g., polyethylene), be in good condition, and have a tight-fitting lid.[7]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile". List all other components of the waste stream.

  • Disposal of Contaminated Materials : All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware (e.g., pipette tips, weighing paper) must be placed in the designated solid halogenated waste container.

  • Pickup and Disposal : Follow your institution's Environmental Health and Safety (EHS) procedures for the final disposal of the hazardous waste container.[7]

Chemical Waste Disposal Workflow

Waste_Disposal cluster_waste_type Categorize Waste cluster_container Select Appropriate Container start Waste Generated (Solid or Liquid) is_solid Is waste solid or liquid? start->is_solid solid_waste Contaminated PPE, Absorbents, Glassware is_solid->solid_waste Solid liquid_waste Reaction Mixtures, Solvent Rinses is_solid->liquid_waste Liquid solid_path Solid liquid_path Liquid solid_container Solid Halogenated Organic Waste Container solid_waste->solid_container liquid_container Liquid Halogenated Organic Waste Container liquid_waste->liquid_container end_process Seal, Label, and Move to Satellite Accumulation Area solid_container->end_process liquid_container->end_process

Figure 2: Waste Segregation and Disposal Workflow.

References

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Vertex AI Search.
  • SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.
  • What is Nitrile and Why Does It Make a Gre
  • Are Nitrile Gloves Chemically Resistant? Why PPE Matters. (2026, February 24).
  • Nitrile Gloves: Reliable Protection Against Chemicals and P
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.
  • SAFETY DATA SHEET. (2010, November 16). ThermoFisher.
  • 4-Bromoacetanilide(p-),0988E-1,10/12/2020 1/5 - Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd..
  • SAFETY D
  • What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response.
  • Material Safety D
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • Safety D
  • Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • Safety Data Sheet. (2026, March 6). Combi-Blocks.
  • 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile AldrichCPR. (n.d.). Sigma-Aldrich.
  • 2469986-29-4|4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile. (n.d.). BLDpharm.
  • Investigation report on aromatic brominated flame retardants. (2024, December 18). ECHA.
  • Safety Data Sheet: 4-(2-hydroxyethyl)-1-piperazinepropanesulphonic acid. (n.d.). Carl ROTH.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • A Multistep Synthesis Incorporating a Green Bromination of an Aromatic Ring. (2012, May 4).
  • Pyrrole-2-carbonitrile. (n.d.). PubChem.
  • Bromoacetonitrile Safety D
  • Pyrrole-2-carbonitrile Safety D
  • 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet. (2025, August 23). ChemicalBook.
  • Notification of the results of the food health impact assessment. (2011, March 31). Ministry of Health, Labour and Welfare, Japan.
  • SAFETY DATA SHEET. (2025, December 17). FUJIFILM Wako Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.